![molecular formula C19H16N2O2 B3154603 Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate CAS No. 77995-07-4](/img/structure/B3154603.png)
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate
Overview
Description
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C19H16N2O2 . It has an average mass of 304.342 Da and a monoisotopic mass of 304.121185 Da .
Synthesis Analysis
The synthesis of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate and its derivatives has been described in several studies . For instance, one study describes the synthesis of a series of novel triazole-pyrimidine-based compounds, which were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate consists of 19 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
In terms of chemical reactions, Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate can be involved in various reactions. For example, it can be used as a starting material in the synthesis of novel triazole-pyrimidine hybrids .Scientific Research Applications
Antimicrobial and Antifungal Applications
One significant application of ethyl 2,4-diphenyl-5-pyrimidinecarboxylate derivatives is in the synthesis of compounds with antimicrobial and antifungal activities. For instance, a study conducted by Pathan and Rahatgaonkar (2016) synthesized imidazole–pyrimidine hybrids using a series of substituted ethyl 1,2,3,6-tetrahydro-4-methyl-2-oxo/thioxo-6-phenyl-1-(4,5-diphenyl-1-H-imidazol-2-yl) pyrimidine-5-carboxylates. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of ethyl 2,4-diphenyl-5-pyrimidinecarboxylate derivatives in developing new antifungal agents (Pathan & Rahatgaonkar, 2016).
Heterocyclic Compound Synthesis
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate also serves as a precursor in the synthesis of various heterocyclic compounds. For example, the work by Abdel Moneam (2005) involved the condensation of ethyl-5-amino-2,4-diphenylthieno[2,3-d]pyrimidine-6-carboxylate with different reagents to produce new heterocyclic compounds related to Pyrrolylthieno[2,3-d]Pyrimidines and Thieno[2,3-d][4,5-d] Dipyrimidines. These synthesized compounds were explored for their potential biological activities, demonstrating the versatility of ethyl 2,4-diphenyl-5-pyrimidinecarboxylate in heterocyclic chemistry (Abdel Moneam, 2005).
Potential Cardiotonic Agents
Additionally, ethyl 2,4-diphenyl-5-pyrimidinecarboxylate derivatives have been investigated for their cardiotonic activity. Dorigo et al. (1996) synthesized a series of ethyl or methyl 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates and evaluated their effects on spontaneously beating and electrically driven atria from reserpine-treated guinea pigs. This study highlighted the potential of these derivatives as cardiotonic agents, contributing to the development of new therapeutic options for cardiovascular diseases (Dorigo et al., 1996).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,4-diphenylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-2-23-19(22)16-13-20-18(15-11-7-4-8-12-15)21-17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTIONINVUBJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264712 | |
Record name | Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate | |
CAS RN |
77995-07-4 | |
Record name | Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77995-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,4-diphenyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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